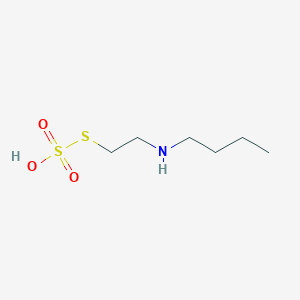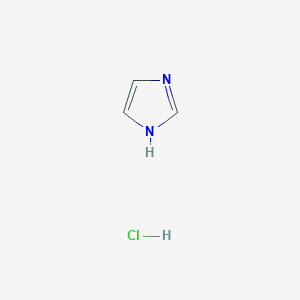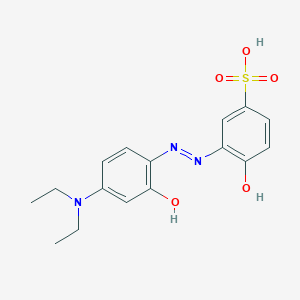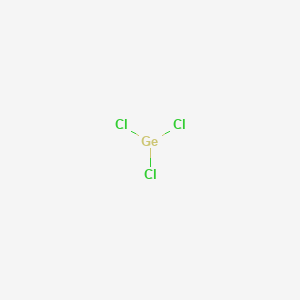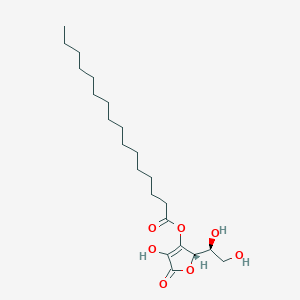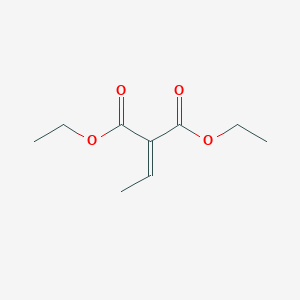
Diethyl ethylidenemalonate
Übersicht
Beschreibung
Diethyl ethylidenemalonate is an organic compound with the molecular formula C9H14O4 . It is a diethyl ester of ethylidenemalonic acid and is known for its applications in organic synthesis. The compound is a colorless to light yellow liquid with a molecular weight of 186.21 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Diethyl ethylidenemalonate can be synthesized through several methods:
Heating Acetaldehyde, Diethyl Malonate, and Acetic Anhydride: This method involves heating a mixture of acetaldehyde, diethyl malonate, and acetic anhydride at 125°C, followed by the addition of diethyl malonate in portions.
Using Zinc Chloride: Another method includes heating acetaldehyde, diethyl malonate, and acetic anhydride with zinc chloride as a catalyst.
Sodium Ethoxide or Piperidine: Treating acetaldehyde and diethyl malonate with sodium ethoxide or piperidine can also yield this compound.
Ethylidene Bromide and Ethanolic Sodium Ethoxide: Heating diethyl malonate with ethylidene bromide and ethanolic sodium ethoxide is another synthetic route.
Industrial Production Methods: The industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The reaction conditions are optimized to ensure higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Diethyl ethylidenemalonate undergoes various chemical reactions, including:
Addition Reactions: It can participate in 1,4-addition and [3+2] cycloaddition reactions.
Substitution Reactions: The compound can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions:
Catalysts: Zinc chloride, sodium ethoxide, and piperidine are commonly used catalysts.
Solvents: Ethanol and acetic anhydride are frequently used as solvents in these reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, 1,4-addition reactions can yield various substituted malonates .
Wissenschaftliche Forschungsanwendungen
Diethyl ethylidenemalonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: The compound is utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is employed in the synthesis of polymers and other advanced materials.
Biological Research: this compound is used in studies related to enzyme inhibition and metabolic pathways.
Wirkmechanismus
The mechanism of action of diethyl ethylidenemalonate involves its reactivity as an electrophile in various chemical reactions. It can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific reactions and applications.
Vergleich Mit ähnlichen Verbindungen
Diethyl Malonate: Similar in structure but lacks the ethylidene group.
Dimethyl Ethylidenemalonate: Similar but with methyl groups instead of ethyl groups.
Uniqueness: Diethyl ethylidenemalonate is unique due to its ethylidene group, which imparts distinct reactivity and makes it suitable for specific synthetic applications that other similar compounds may not be able to achieve.
Eigenschaften
IUPAC Name |
diethyl 2-ethylidenepropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-4-7(8(10)12-5-2)9(11)13-6-3/h4H,5-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBAWVLUOZVYCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7074531 | |
| Record name | Propanedioic acid, ethylidene-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1462-12-0 | |
| Record name | 1,3-Diethyl 2-ethylidenepropanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1462-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl ethylidenemalonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001462120 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1462-12-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1084 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanedioic acid, ethylidene-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl ethylidenemalonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.514 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Diethyl ethylidenemalonate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SQM649798 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the typical reaction behavior of Diethyl Ethylidenemalonate with ketones?
A1: Interestingly, this compound does not typically undergo Knoevenagel condensation with aliphatic ketones as might be expected. Instead, research indicates it favors Michael-type addition reactions. For instance, this compound reacts with methyl ethyl ketone to primarily yield ethyl 2-cyano-3,4-dimethyl-5-oxohexanoate, a Michael-type adduct. This suggests that the γ-methyl group in this compound may not be sufficiently active to readily facilitate Knoevenagel condensations with aliphatic ketones. []
Q2: Can you provide an example of a stereoselective reaction involving this compound?
A2: Yes, this compound demonstrates stereoselectivity in its reaction with certain organometallic reagents. For example, when reacted with 9-but-2-enyl-9-borabicyclo[3.3.1]nonane, the reaction predominantly produces the threo diastereomer of the adduct (in a 9:1 ratio). This selectivity for the threo product is also observed in reactions with but-2-enyltitanium reagents. []
Q3: Are there any known catalytic applications of this compound?
A3: While the provided research papers do not delve into specific catalytic applications of this compound itself, they highlight its reactivity with organometallic compounds like bis(ethoxycarbonylacetonato)copper(II) in the presence of triphenylboroxine. [] This suggests potential for further investigation into its role in catalytic systems, particularly those involving boron or copper complexes.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


